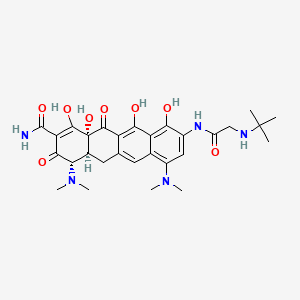
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is a deuterium-labeled compound with the molecular formula C6H6D5NO2 and a molecular weight of 134.19. This compound is a stable isotope-labeled version of 1-Ethyl-5-hydroxy-2-pyrrolidinone, which is used in various scientific research applications, particularly in the fields of chemistry and biology.
Análisis De Reacciones Químicas
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to trace the compound’s metabolic pathways and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can be compared with other similar compounds, such as:
1-Ethyl-5-hydroxy-2-pyrrolidinone: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
5-Hydroxy-2-pyrrolidinone: A related compound with a hydroxyl group at the 5-position but without the ethyl group.
N-Ethyl-2-pyrrolidinone: A compound with an ethyl group at the nitrogen atom but lacking the hydroxyl group at the 5-position.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways and interactions in various scientific research applications.
Propiedades
Número CAS |
1370698-99-9 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
134.19 |
Nombre IUPAC |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
Clave InChI |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Sinónimos |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


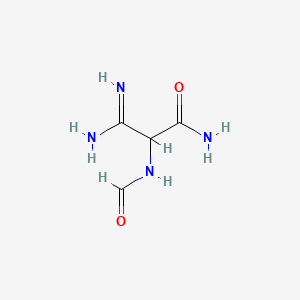
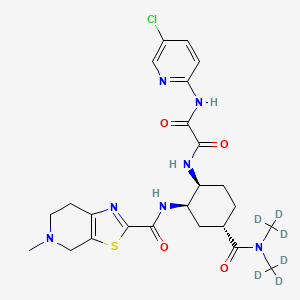
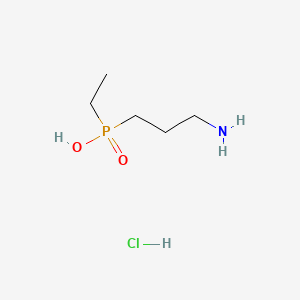
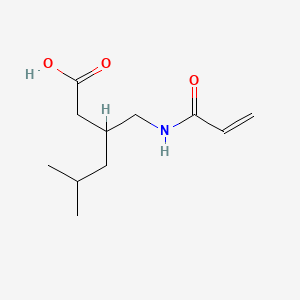
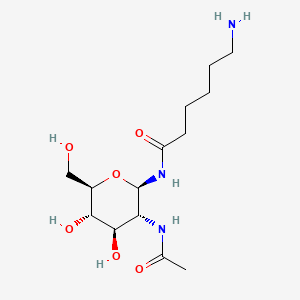
![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)

